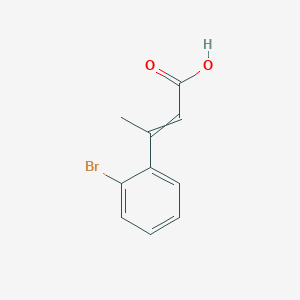
(2e)-3-(2-Bromophenyl)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2-Bromophenyl)but-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Bromophenyl)but-2-enoic acid typically involves the bromination of a suitable precursor, followed by a series of reactions to introduce the butenoic acid moiety. One common method involves the bromination of phenylacetic acid derivatives, followed by a Wittig reaction to form the desired product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in organic solvents such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(2E)-3-(2-Bromophenyl)but-2-enoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The double bond in the butenoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or organometallic compounds can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylbutenoic acids, while oxidation can produce carboxylic acids or ketones.
科学研究应用
(2E)-3-(2-Bromophenyl)but-2-enoic acid, also known as trans-2-bromocinnamic acid, is an organic compound that has a bromine atom attached to a phenyl group conjugated to a double bond in the butenoic acid moiety. This compound, appearing as a colorless solid, is applicable in organic synthesis and biological research.
Scientific Research Applications
(2E)-3-(3-Bromophenyl)but-2-enoic acid has several applications in scientific research:
- Organic Synthesis It is used as an intermediate in the synthesis of more complex organic molecules.
- Medicinal Chemistry It is a potential precursor for developing pharmaceutical compounds with anti-inflammatory or anticancer properties.
- Material Science It is utilized in the preparation of polymers and other advanced materials.
Chemical Reactions
(2E)-3-(3-Bromophenyl)but-2-enoic acid can undergo various chemical reactions:
- Substitution Reactions The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
- Oxidation Reactions The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
- Reduction Reactions Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
- Substitution Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
- Oxidation Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
- Substitution Formation of substituted phenylbutenoic acids.
- Oxidation Formation of bromophenylacetic acid.
- Reduction Formation of 3-(3-bromophenyl)butanoic acid.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through several mechanisms:
- Inhibition of Tumor Growth Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The bromine atom enhances its binding affinity to specific biological targets, leading to apoptosis in cancer cells.
- Mechanism of Action The compound interacts with key enzymes and receptors involved in cell signaling pathways, potentially modulating pathways such as apoptosis and cell cycle regulation. The presence of the bromine atom increases the compound's lipophilicity, facilitating better membrane penetration.
作用机制
The mechanism of action of (2E)-3-(2-Bromophenyl)but-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the double bond in the butenoic acid moiety play crucial roles in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- (2E)-3-(2-Chlorophenyl)but-2-enoic acid
- (2E)-3-(2-Fluorophenyl)but-2-enoic acid
- (2E)-3-(2-Iodophenyl)but-2-enoic acid
Uniqueness
(2E)-3-(2-Bromophenyl)but-2-enoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
属性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)but-2-enoic acid |
InChI |
InChI=1S/C10H9BrO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) |
InChI 键 |
BJUYTGDIEOUJRY-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)O)C1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















